2-Butanone 2,4-Dinitrophenylhydrazone

Catalog No.
S1532359
CAS No.
958-60-1
M.F
C10H12N4O4
M. Wt
252.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butanone 2,4-Dinitrophenylhydrazone

CAS Number

958-60-1

Product Name

2-Butanone 2,4-Dinitrophenylhydrazone

IUPAC Name

N-[(Z)-butan-2-ylideneamino]-2,4-dinitroaniline

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

InChI

InChI=1S/C10H12N4O4/c1-3-7(2)11-12-9-5-4-8(13(15)16)6-10(9)14(17)18/h4-6,12H,3H2,1-2H3/b11-7-

InChI Key

WPWSANGSIWAACK-XFFZJAGNSA-N

SMILES

CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C

Synonyms

2-Butanone, (2,4-Dinitrophenyl)hydrazone; Butanone 2,4-Dinitrophenylhydrazone; Ethyl Methyl Ketone (2,4-dinitrophenyl)hydrazone; Methyl Ethyl Ketone 2,4-Dinitrophenylhydrazone; NSC 109807; NSC 404126;

Canonical SMILES

CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C

Isomeric SMILES

CC/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C

The exact mass of the compound 2-Butanone 2,4-Dinitrophenylhydrazone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404126. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Butanone 2,4-dinitrophenylhydrazone (CAS 958-60-1), commonly referred to as MEK-DNPH, is a highly stable, UV-active derivatized reference material used primarily for the quantification of methyl ethyl ketone (MEK) in environmental and industrial emissions. In analytical workflows, volatile carbonyls like MEK are captured on DNPH-coated silica cartridges to form stable hydrazones, which are then eluted and analyzed via HPLC-UV at 360 nm [1]. Procuring a high-purity, certified MEK-DNPH standard is critical for calibrating chromatographic instruments, establishing precise retention times, and ensuring compliance with stringent regulatory frameworks such as US EPA Compendium Method TO-11A and CARB 1004 [2].

Substituting a certified MEK-DNPH standard with in-house derivatized MEK or a generic C4-carbonyl proxy introduces severe quantification errors. Underivatized MEK lacks a strong UV chromophore and is highly volatile, making direct trace-level HPLC-UV detection impossible [1]. Attempting to synthesize the derivative in-house using acid catalysis invariably produces a mixture of E- and Z-stereoisomers, leading to split chromatographic peaks and integration failures [2]. Furthermore, utilizing structural isomers like butyraldehyde-DNPH as a proxy calibration standard is functionally invalid; despite having the exact same molecular weight (252.23 g/mol), butyraldehyde-DNPH and MEK-DNPH exhibit distinct but dangerously close retention times that frequently co-elute on standard C18 columns[3]. Only a purified, target-specific MEK-DNPH standard provides the single-peak E-isomer baseline required for accurate peak identification and regulatory compliance.

Isomeric Purity: Elimination of Z/E Split Peaks

A critical procurement factor for MEK-DNPH is its isomeric purity. When MEK is derivatized with DNPH in the presence of an acid catalyst (e.g., phosphoric acid), it forms an equilibrium mixture of E- and Z-stereoisomers. Research demonstrates that crude or in-house derivatized 2-butanone yields an equilibrium Z/E isomer ratio of approximately 0.15 to 0.20, resulting in double peaks during HPLC analysis [1]. In contrast, a purified commercial MEK-DNPH reference standard consists almost entirely of the stable E-isomer, presenting as a single, sharp peak [2].

Evidence DimensionZ/E Isomer Ratio in HPLC
Target Compound DataPurified Standard: ~0.0 (Single E-isomer peak)
Comparator Or BaselineIn-House Acid-Catalyzed Synthesis: 0.15 to 0.20 Z/E ratio (Double peaks)
Quantified DifferenceElimination of the 15-20% Z-isomer fraction
ConditionsAcetonitrile solution, HPLC-UV at 360-365 nm

Procuring a purified standard prevents split-peak integration errors, ensuring accurate calibration curves for trace-level environmental monitoring.

Chromatographic Resolution vs. Structural Isomers

MEK-DNPH and Butyraldehyde-DNPH are structural isomers (MW 252.23) that exhibit highly similar hydrophobicities, making them prone to co-elution. In standard EPA TO-11A calibration mixes, MEK-DNPH typically elutes immediately before butyraldehyde-DNPH (e.g., peaks 8 and 9 in a 13-component mix) [1]. Without the exact MEK-DNPH standard to confirm precise retention times (often differing by less than 0.5 minutes on standard 5 µm C18 columns), analytical software cannot reliably distinguish between the two [2].

Evidence DimensionHPLC Retention Time Resolution
Target Compound DataMEK-DNPH (Target Retention Time)
Comparator Or BaselineButyraldehyde-DNPH (ΔRT < 0.5 min)
Quantified DifferenceRequires exact standard to resolve <0.5 min RT difference
ConditionsReverse-phase C18 column, Water/Acetonitrile gradient, 360 nm UV

Using the exact MEK-DNPH standard is mandatory to prevent false-positive reporting of MEK as butyraldehyde (or vice versa) in regulatory air quality audits.

Optical Sensitivity for Trace Detection

The primary rationale for utilizing the DNPH derivative rather than direct MEK injection is the massive gain in optical sensitivity. Underivatized MEK has minimal UV absorbance, making trace detection via HPLC-UV unfeasible. The derivatization to MEK-DNPH introduces a highly conjugated pi-system that shifts the absorption maximum to ~360 nm [1]. This allows for limits of detection (LOD) down to 0.05 µg/mL or lower, which is quantitatively impossible to achieve with underivatized MEK using standard UV detectors[2].

Evidence DimensionUV Absorbance & Limit of Detection (LOD)
Target Compound DataMEK-DNPH: Strong absorbance at 360 nm (LOD ≤ 0.05 µg/mL)
Comparator Or BaselineUnderivatized MEK: Negligible UV absorbance >300 nm
Quantified DifferenceOrders of magnitude increase in UV sensitivity
ConditionsHPLC-DAD / UV-Vis detector at 360 nm

Procuring the derivatized standard is the only way to validate instrument sensitivity and LODs for trace-level environmental compliance.

EPA Method TO-11A Ambient Air Monitoring

MEK-DNPH is an essential calibration standard for quantifying methyl ethyl ketone in ambient air. Because MEK and butyraldehyde derivatives co-elute on standard analytical columns, environmental testing laboratories must procure this exact standard to establish precise retention times and ensure compliance with EPA TO-11A guidelines [1].

Automotive Exhaust Emission Testing (CARB 1004)

In automotive and engine exhaust testing, carbonyl emissions are captured on acidified DNPH cartridges. The purified MEK-DNPH standard is required to calibrate HPLC-UV systems, avoiding the integration errors caused by the E/Z isomer splitting that occurs during the cartridge derivatization process [2].

Indoor Air Quality (IAQ) and Industrial Hygiene

For occupational safety assessments involving solvent exposure, MEK-DNPH standards provide the high UV sensitivity (at 360 nm) necessary to validate limits of detection (LOD) down to the parts-per-billion (ppb) range, a threshold unachievable with underivatized MEK [1].

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

252.08585488 g/mol

Monoisotopic Mass

252.08585488 g/mol

Heavy Atom Count

18

UNII

5T4EY76UH2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

958-60-1

Wikipedia

N-[(E)-butan-2-ylideneamino]-2,4-dinitroaniline

Dates

Last modified: 08-15-2023

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